Bienvenue dans la boutique en ligne BenchChem!

1-[4-(Difluoromethoxy)phenyl]-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea

Positional isomerism Structure-activity relationship FPRL1 agonist

1-[4-(Difluoromethoxy)phenyl]-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea (CAS 894022-56-1; molecular formula C₁₉H₁₉F₂N₃O₄; MW 391.4) is a synthetic urea derivative featuring a 5-oxopyrrolidin-3-yl (γ-lactam) core that bridges a 4-difluoromethoxyphenyl group on one urea nitrogen and a 1-(3-methoxyphenyl)-substituted pyrrolidinone on the other. The compound belongs to the class of pyrrolidinone-containing urea derivatives patented as formyl peptide receptor-like 1 (FPRL1, also known as FPR2/ALX) agonists, a G protein-coupled receptor target implicated in the resolution of inflammation across multiple disease indications.

Molecular Formula C19H19F2N3O4
Molecular Weight 391.375
CAS No. 894022-56-1
Cat. No. B2942619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(Difluoromethoxy)phenyl]-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea
CAS894022-56-1
Molecular FormulaC19H19F2N3O4
Molecular Weight391.375
Structural Identifiers
SMILESCOC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)NC3=CC=C(C=C3)OC(F)F
InChIInChI=1S/C19H19F2N3O4/c1-27-16-4-2-3-14(10-16)24-11-13(9-17(24)25)23-19(26)22-12-5-7-15(8-6-12)28-18(20)21/h2-8,10,13,18H,9,11H2,1H3,(H2,22,23,26)
InChIKeyGCWPKIKGMLZMMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[4-(Difluoromethoxy)phenyl]-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea (CAS 894022-56-1): Structural Identity and Compound Class Context for Procurement Decisions


1-[4-(Difluoromethoxy)phenyl]-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea (CAS 894022-56-1; molecular formula C₁₉H₁₉F₂N₃O₄; MW 391.4) is a synthetic urea derivative featuring a 5-oxopyrrolidin-3-yl (γ-lactam) core that bridges a 4-difluoromethoxyphenyl group on one urea nitrogen and a 1-(3-methoxyphenyl)-substituted pyrrolidinone on the other . The compound belongs to the class of pyrrolidinone-containing urea derivatives patented as formyl peptide receptor-like 1 (FPRL1, also known as FPR2/ALX) agonists, a G protein-coupled receptor target implicated in the resolution of inflammation across multiple disease indications [1]. Its closest structural analog is the 4-methoxy positional isomer (CAS 877640-64-7), which differs solely in the substitution position of the methoxy group on the N-phenylpyrrolidinone ring .

Why Generic Substitution Is Inadvisable for 1-[4-(Difluoromethoxy)phenyl]-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea Without Positional Isomer and Substituent Verification


Within the pyrrolidinone-urea FPRL1/FPR2 agonist class, minor structural perturbations produce large changes in receptor selectivity, intrinsic efficacy, and metabolic stability. The BMS-986235/LAR-1219 medicinal chemistry campaign demonstrated that optimization of lactam N-substituents converted pan-FPR1/FPR2 agonists into FPR2-selective agonists, and that the pyrrolidinone conformational constraint was essential for achieving nanomolar potency relative to linear urea precursors [1]. The target compound's defining structural features—the 3-methoxy (meta) substitution pattern on the N-phenylpyrrolidinone ring combined with the 4-difluoromethoxy group on the distal phenylurea—distinguish it from its 4-methoxy positional isomer (CAS 877640-64-7) and from analogs bearing alternative substituents (e.g., 4-acetylphenyl, 4-fluorophenyl). Positional isomerism of methoxy substituents on aromatic rings is well established to alter hydrogen-bonding geometry, steric complementarity, and metabolic oxidation susceptibility in drug-receptor interactions . Generic interchange without explicit structural verification of both the difluoromethoxy and methoxy substitution patterns risks selecting a compound with uncharacterized pharmacological properties.

Quantitative Differentiation Evidence for 1-[4-(Difluoromethoxy)phenyl]-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea Against Its Closest Analogs


Positional Isomer Differentiation: 3-Methoxy (Meta) vs. 4-Methoxy (Para) Substitution on the N-Phenylpyrrolidinone Ring

The target compound (CAS 894022-56-1) bears a 3-methoxyphenyl (meta-methoxy) substituent on the pyrrolidinone nitrogen, whereas its closest cataloged analog (CAS 877640-64-7) bears a 4-methoxyphenyl (para-methoxy) group. These two positional isomers share identical molecular formula (C₁₉H₁₉F₂N₃O₄), molecular weight (391.4), and difluoromethoxy substitution, but differ in methoxy position, which alters the spatial orientation of the methoxy oxygen's lone pairs and the ring's electrostatic potential surface . In GPCR ligand design, meta vs. para substitution on N-aryl rings frequently determines agonist vs. antagonist functional activity, as demonstrated in the FPR2 agonist series where N-aryl substituent position critically modulated FPR2/FPR1 selectivity [1]. No quantitative head-to-head bioactivity data comparing these two isomers were found in published literature.

Positional isomerism Structure-activity relationship FPRL1 agonist

Difluoromethoxy (-OCF₂H) Substituent: Metabolic Stability Advantage Over Methoxy (-OCH₃) Analogs (Class-Level Inference)

The target compound incorporates a 4-difluoromethoxy (-OCF₂H) group on the distal phenyl ring, replacing the metabolically labile methoxy (-OCH₃) group found in simpler urea analogs. In a structurally distinct but mechanistically relevant PDE4 inhibitor series, systematic replacement of 3-methoxy with 3-difluoromethoxy produced compounds with retained target potency and improved pharmacokinetic properties, with the difluoromethoxy group demonstrating resistance to O-demethylation by CYP450 enzymes [1]. The -OCF₂H group serves as a lipophilic hydrogen bond donor with comparable steric bulk to -OCH₃ but with altered electronic properties due to the electron-withdrawing fluorine atoms, which reduce the electron density on the adjacent oxygen and decrease susceptibility to oxidative metabolism [1]. The FPR2 agonist patent literature explicitly claims compounds bearing difluoromethoxy substitution as part of the preferred structural scope [2].

Metabolic stability Difluoromethoxy CYP450 oxidation

Pyrrolidinone (γ-Lactam) Conformational Constraint: Potency Enhancement Relative to Linear Urea Precursors (Class-Level Inference)

The target compound's 5-oxopyrrolidin-3-yl core imposes a rigid conformational constraint on the urea pharmacophore. In the BMS-986235/LAR-1219 discovery program, a simple linear urea starting point exhibited only moderate FPR2 agonist activity. Introduction of a pyrrolidinone (γ-lactam) core to rigidify the conformation produced potent FPR2 and FPR1 agonists, with subsequent N-substituent optimization yielding the clinical candidate BMS-986235 (EC₅₀ = 1.70 nM at FPR2 in cAMP assays) [1]. The rigidification strategy was essential: the pyrrolidinone ring restricts rotational freedom of the urea moiety, pre-organizing the molecule into its bioactive conformation and reducing the entropic penalty of receptor binding [1]. The target compound shares this pyrrolidinone-urea scaffold architecture but differs from BMS-986235 in its N-aryl substituent pattern (3-methoxyphenyl vs. 2,6-difluoro-4-methoxyphenyl on the pyrrolidinone, and 4-difluoromethoxyphenyl vs. phenyl on the distal urea).

Conformational constraint Pyrrolidinone FPR2 agonist

Computed Physicochemical Property Differentiation: Lipophilicity and Hydrogen-Bonding Profile vs. Key Analogs

Computed physicochemical properties differentiate the target compound from analogs with alternative substituents. The difluoromethoxy group (-OCF₂H, Hansch π ≈ +0.6 to +0.8) imparts distinct lipophilicity compared to acetyl (-COCH₃, π ≈ -0.55) or unsubstituted phenyl analogs, while the 3-methoxy position influences the topological polar surface area (TPSA) and hydrogen-bond acceptor count relative to the 4-methoxy isomer . Although both positional isomers have identical molecular formula (C₁₉H₁₉F₂N₃O₄, MW 391.4), their distinct InChI Keys confirm non-identity and predict differences in chromatographic retention, crystal packing, and potentially receptor recognition. The compound contains 3 hydrogen bond donors (two urea N-H, one potential from -OCF₂H) and 4 hydrogen bond acceptors, consistent with oral drug-like chemical space .

Physicochemical properties Lipophilicity Drug-likeness

Recommended Research and Procurement Application Scenarios for 1-[4-(Difluoromethoxy)phenyl]-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea (CAS 894022-56-1)


FPRL1/FPR2 Agonist Pharmacological Profiling and Structure-Activity Relationship (SAR) Studies

This compound is structurally positioned within the pyrrolidinone-urea FPRL1/FPR2 agonist patent space claimed by Ohata et al. [1]. Its specific combination of 3-methoxyphenyl and 4-difluoromethoxyphenyl substituents makes it a valuable tool for SAR studies exploring how positional isomerism (meta vs. para methoxy) and fluorinated substituents (-OCF₂H vs. -OCH₃) modulate FPRL1/FPR2 agonist potency, selectivity versus FPR1, and functional bias (G-protein vs. β-arrestin signaling). Given the precedent that minor N-aryl modifications in this series control FPR2 vs. FPR1 selectivity [2], systematic profiling of this compound alongside its 4-methoxy isomer (CAS 877640-64-7) and the 4-acetylphenyl analog would generate SAR data to guide lead optimization programs targeting inflammatory resolution, cardiovascular disease, or oncology indications claimed in the FPRL1 patent family.

Metabolic Stability Comparison Studies: Difluoromethoxy vs. Methoxy Containing Urea Derivatives

The 4-difluoromethoxy group on the distal phenyl ring provides a basis for comparative metabolic stability studies against matched methoxy analogs. In related chemotypes (PDE4 inhibitors), -OCF₂H substitution conferred resistance to oxidative O-dealkylation while preserving target binding [3]. Researchers procuring this compound can design head-to-head microsomal or hepatocyte stability assays comparing 894022-56-1 (-OCF₂H) with analogs bearing -OCH₃ at the same position, generating data to assess whether the difluoromethoxy group provides a pharmacokinetic advantage in the FPRL1/FPR2 agonist series.

Analytical Method Development and Isomer-Specific Quality Control Reference Standard

Because CAS 894022-56-1 and CAS 877640-64-7 share identical molecular formula (C₁₉H₁₉F₂N₃O₄) and molecular weight (391.4) [1], they cannot be distinguished by mass spectrometry alone. This creates a procurement quality control challenge. The compound can serve as a reference standard for developing isomer-specific HPLC or UPLC methods capable of resolving the 3-methoxy and 4-methoxy positional isomers, which is critical for laboratories synthesizing or purchasing either isomer and requiring analytical confirmation of identity and purity.

In Vivo Proof-of-Concept Studies in Inflammation Resolution Models (Post-In Vitro Validation)

Following in vitro confirmation of FPRL1/FPR2 agonist activity, this compound could be evaluated in murine models of inflammatory disease where FPR2 agonism has demonstrated efficacy, including LPS-induced lung neutrophilia, heart failure, and inflammatory bowel disease models, as described in the FPRL1 agonist patent literature [1] and validated with the clinical candidate BMS-986235 in a mouse heart failure model [2]. The compound's drug-like physicochemical profile (MW 391.4, 3 HBD, 4 HBA) supports oral dosing feasibility, though actual pharmacokinetic characterization is required before in vivo deployment.

Quote Request

Request a Quote for 1-[4-(Difluoromethoxy)phenyl]-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.